2-(1H-indol-3-yl)cyclohexanone
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Overview
Description
2-(1H-indol-3-yl)cyclohexanone is an organic compound that features an indole moiety fused to a cyclohexanone ring. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. This compound is of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(1H-indol-3-yl)cyclohexanone involves the base-promoted reaction of indole derivatives with cyclohexanone. This method utilizes ammonium salts as a nitrogen source and involves a cascade reaction that efficiently produces the desired compound . Another approach includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to yield the indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)cyclohexanone involves its interaction with various molecular targets. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety is crucial for binding to specific proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxaldehyde
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
2-(1H-indol-3-yl)cyclohexanone is unique due to its fused cyclohexanone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,15H,2,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBDTNJPFPZNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396132 |
Source
|
Record name | 2-(1H-indol-3-yl)-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68221-96-5 |
Source
|
Record name | 2-(1H-indol-3-yl)-cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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